molecular formula C15H21NO4 B8456968 3-Amino-3-(3-cyclopentyloxy-4-methoxyphenyl)propanoic acid

3-Amino-3-(3-cyclopentyloxy-4-methoxyphenyl)propanoic acid

Cat. No. B8456968
M. Wt: 279.33 g/mol
InChI Key: RGICSXKVRUULGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05703098

Procedure details

A stirred mixture of 3-cyclopentyloxy-4-methoxybenzaldehyde (54.9 grams, 249 mmol) and ammonium acetate (58.2 grams, 748 mmol) in ethanol (200 mL, 95%) was heated to 45° C. To the yellowish suspension, was added malonic acid (25.9 grams, 249 mmol) as a solid. The mixture was refluxed for 16 h. The mixture was cooled to room temperature. The suspension was filtered and the solid was washed with cold ethanol (200 mL) until the color was removed. The white solid was dried in a vacuum oven (45° C., 1 torr) to afford 3-amino-3-(3'-cyclopentoxy-4'-methoxyphenyl)propionic acid as white solid (41.97 grams, 61% yield): mp, 234.0°-235.0° C.; 1H NMR (CDCl3)δ1.62-1.98 (m, 8H, C5H8), 2.53 (d, J=7 Hz, 2H, CH2), 3.80 (s, 3H, CH3), 4.21 (t, J=7 Hz, 1H, OCH), 4.84-4.86 (m, 1H, NCH), 6.96-7.03 (m, 3H, Ar); 13C NMR (CDCl3)δ26.33, 34.97, 49.78, 55.32, 58.48, 83.99, 114.99, 116.04, 121.63, 140.63, 149.12, 150.75, 182.87; Anal Calcd for C15 H21NO4 : C, 64.50; H, 7.58; N, 5.01. Found: C, 64.54; H, 7.68; N, 4.93.
Quantity
54.9 g
Type
reactant
Reaction Step One
Quantity
58.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=2[O:15][CH3:16])[CH:10]=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:17]([O-:20])(=[O:19])[CH3:18].[NH4+:21].C(O)(=O)CC(O)=O>C(O)C>[NH2:21][CH:10]([C:9]1[CH:12]=[CH:13][C:14]([O:15][CH3:16])=[C:7]([O:6][CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)[CH:8]=1)[CH2:18][C:17]([OH:20])=[O:19] |f:1.2|

Inputs

Step One
Name
Quantity
54.9 g
Type
reactant
Smiles
C1(CCCC1)OC=1C=C(C=O)C=CC1OC
Name
Quantity
58.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
25.9 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the solid was washed with cold ethanol (200 mL) until the color
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
The white solid was dried in a vacuum oven (45° C., 1 torr)

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C1=CC(=C(C=C1)OC)OC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 41.97 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.